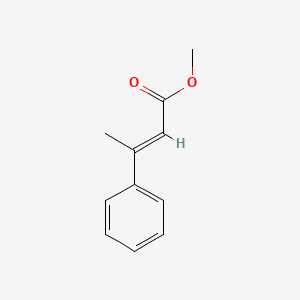

methyl (E)-3-phenylbut-2-enoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

methyl (E)-3-phenylbut-2-enoate |

InChI |

InChI=1S/C11H12O2/c1-9(8-11(12)13-2)10-6-4-3-5-7-10/h3-8H,1-2H3/b9-8+ |

InChI Key |

TYXHBFGDAZRKNT-CMDGGOBGSA-N |

Isomeric SMILES |

C/C(=C\C(=O)OC)/C1=CC=CC=C1 |

Canonical SMILES |

CC(=CC(=O)OC)C1=CC=CC=C1 |

Origin of Product |

United States |

A Closer Look at Methyl E 3 Phenylbut 2 Enoate

Overview of the Chemical Entity

This compound presents as a yellow oil and is characterized by a phenyl group and a methyl group attached to the β-carbon of the α,β-unsaturated methyl ester. The '(E)' designation specifies the stereochemistry at the carbon-carbon double bond, where the phenyl group and the ester group are on opposite sides.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol chemsrc.com |

| Boiling Point | 257.2 °C at 760 mmHg chemsrc.com |

| Density | 1.034 g/cm³ chemsrc.com |

| CAS Number | 5440-87-9 chemsrc.com |

The synthesis of this compound can be achieved through several methods. A common laboratory-scale preparation involves the esterification of 3-phenylbut-2-enoic acid with methanol (B129727) in the presence of an acid catalyst. Another route is the transesterification of a different ester, such as ethyl (E)-3-phenylbut-2-enoate, with methanol under basic conditions. The Horner-Wadsworth-Emmons reaction is another powerful tool for the stereoselective synthesis of such (E)-α,β-unsaturated esters. researchgate.net

Spectroscopic analysis is crucial for the characterization of this compound. The ¹H-NMR spectrum is particularly informative for confirming the (E)-stereochemistry.

Table 2: Key ¹H-NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C=CH | 6.17 | q | 1.3 |

| OCH₃ | 3.78 | s | - |

| C=C-CH₃ | 2.61 | d | 1.3 |

| Phenyl-H | 7.36-7.54 | m | - |

| Solvent: CDCl₃ researchgate.net |

Current and Future Research Horizons

Research Landscape and Emerging Areas

As a versatile intermediate, this compound serves as a precursor in the synthesis of a range of more complex molecules. It is a valuable starting material for creating compounds with potential applications in the pharmaceutical and agrochemical industries. Its pleasant aromatic profile also leads to its use in the production of flavors and fragrances.

In the realm of medicinal chemistry, this compound is being investigated for its potential therapeutic properties. For instance, a pharmacological study has indicated that it can enhance the activity of natural killer cells against tumors in animal models, suggesting a potential avenue for cancer immunotherapy research. Furthermore, its structural motif is found in various biologically active molecules, making it a key building block for the synthesis of new drug candidates.

The reactivity of the ester and the double bond allows for its incorporation into polymers, potentially enhancing material properties. As synthetic methodologies continue to advance, the development of more efficient and stereoselective routes to this compound and its derivatives will likely broaden its applicability in materials science and other fields.

Traditional Synthetic Routes and Mechanistic Insights

A variety of traditional chemical reactions have been adapted for the synthesis of this compound, each with its own mechanistic nuances.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation. psiberg.com It involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a weak base. wikipedia.orgpw.live For the synthesis of this compound, this typically involves the condensation of a phenyl-bearing carbonyl compound with a derivative of acetoacetic ester.

The reaction mechanism initiates with the deprotonation of the active methylene compound by a base, such as an amine, to form an enolate ion. psiberg.com This nucleophilic enolate then attacks the carbonyl group of the aldehyde or ketone. psiberg.com The subsequent intermediate undergoes dehydration to yield the α,β-unsaturated product. psiberg.com The choice of base and reaction conditions can influence the stereochemical outcome, though the Knoevenagel condensation often provides a mixture of (E) and (Z) isomers. The Doebner modification of this reaction utilizes pyridine (B92270) as a base and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Phenyl-substituted carbonyl | Acetoacetic ester derivative | Weak base (e.g., piperidine, pyridine) | Methyl 3-phenylbut-2-enoate |

Horner-Wadsworth-Emmons Olefination Processes

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, and it is particularly effective for generating (E)-alkenes with high stereoselectivity. wikipedia.orgnrochemistry.com This reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the ylides used in the related Wittig reaction. wikipedia.org

The HWE reaction begins with the deprotonation of a phosphonate (B1237965) ester by a base to create a phosphonate carbanion. wikipedia.orgnumberanalytics.com This carbanion then undergoes a nucleophilic addition to an aldehyde or ketone. wikipedia.org The resulting intermediate eliminates a dialkylphosphate salt to form the alkene. wikipedia.org The stereochemical outcome is generally favored towards the (E)-isomer due to thermodynamic control, where the transition state leading to the trans-alkene is lower in energy. nrochemistry.com For the synthesis of this compound, this would involve the reaction of a phosphonate ester, such as trimethyl phosphonoacetate, with acetophenone.

| Reactant 1 | Reactant 2 | Base | Predominant Product |

| Trimethyl phosphonoacetate | Acetophenone | Strong base (e.g., NaH) | This compound |

Palladium-Catalyzed Arylation Reactions

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, provide a powerful tool for forming carbon-carbon bonds. wikipedia.org The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org

To synthesize this compound via this method, an aryl halide (e.g., iodobenzene (B50100) or bromobenzene) can be coupled with an appropriate alkene, such as methyl crotonate. The reaction mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by alkene insertion and β-hydride elimination to afford the product and regenerate the catalyst. wikipedia.org The stereoselectivity of the Heck reaction typically favors the formation of the (E)-isomer. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| Aryl halide (e.g., Iodobenzene) | Methyl crotonate | Palladium(II) acetate (B1210297)/phosphine (B1218219) ligand | Tertiary amine (e.g., Triethylamine) | This compound |

Condensation Reactions with Carbonyl Precursors

Direct condensation reactions between carbonyl-containing precursors are a straightforward approach to synthesizing α,β-unsaturated esters. In the context of this compound, a common method involves the condensation of methyl acetoacetate (B1235776) with benzaldehyde (B42025).

This type of reaction is often catalyzed by a base or an acid. The mechanism generally follows an aldol-type condensation pathway. The base abstracts a proton from the α-carbon of methyl acetoacetate to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting β-hydroxy ester intermediate can then undergo dehydration, often under the reaction conditions, to yield the final α,β-unsaturated product. The stereochemistry of the final product can be influenced by the reaction conditions, including the choice of catalyst and temperature.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Methyl acetoacetate | Benzaldehyde | Base or Acid | Methyl 3-phenylbut-2-enoate |

Stereoselective Synthesis of (E)-Methyl 3-phenylbut-2-enoate

Achieving high stereoselectivity for the (E)-isomer is a critical aspect of synthesizing methyl 3-phenylbut-2-enoate for many applications.

Enol Tosylation Strategies for E-Stereoisomer Control

A sophisticated strategy for controlling the stereochemistry of trisubstituted alkenes involves the use of enol tosylates. This method allows for the stereoselective formation of either the (E) or (Z) isomer, which can then be used in cross-coupling reactions. organic-chemistry.org

The synthesis begins with a β-ketoester, which is converted to its corresponding enol tosylate. The stereoselectivity of the enol tosylate formation can be controlled by the choice of reagents. For instance, using tosyl chloride (TsCl) in combination with N-methylimidazole (NMI) and triethylamine (B128534) (Et3N) at room temperature tends to produce the (E)-enol tosylate. organic-chemistry.org Conversely, using lithium hydroxide (B78521) (LiOH) as the base at a lower temperature can favor the (Z)-isomer. organic-chemistry.org

Once the desired (E)-enol tosylate is synthesized, it can undergo stereoretentive cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling, to introduce the phenyl group and afford the final (E)-methyl 3-phenylbut-2-enoate with high stereochemical purity. organic-chemistry.orgnih.govnih.gov This method offers excellent control over the final product's geometry. tcichemicals.com

| Starting Material | Reagents for (E)-Enol Tosylation | Coupling Partner | Catalyst System | Product |

| β-ketoester | TsCl, NMI, Et3N | Phenylboronic acid (Suzuki) or Phenylzinc reagent (Negishi) | Palladium catalyst with appropriate ligand | (E)-Methyl 3-phenylbut-2-enoate |

Catalytic Stereocontrolled Olefination Reactions

The stereocontrolled synthesis of alkenes, particularly with specific (E) or (Z) configurations, is a cornerstone of modern organic synthesis. For α,β-unsaturated esters like this compound, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool. researchgate.net This reaction typically employs a phosphonate carbanion, which reacts with an aldehyde or ketone to form an alkene. The stereochemical outcome of the HWE reaction can often be controlled by the reaction conditions and the nature of the phosphonate reagent. researchgate.net

Research has demonstrated that microwave-assisted HWE olefination of aryl-alkyl ketones can provide rapid access to (Z)-3,3-trisubstituted-α,β-unsaturated methyl esters, which are valuable building blocks for biologically active compounds. researchgate.net While this highlights the synthesis of the (Z)-isomer, the principles are adaptable for the selective synthesis of the (E)-isomer, this compound. The (E)-stereochemistry of methyl 3-phenylbut-2-enoate is confirmed by 1H NMR analysis. researchgate.net

Furthermore, Wittig and HWE reactions can be performed in aqueous media, sometimes under phase-transfer catalysis (PTC) conditions, offering a greener alternative to traditional organic solvents. researchgate.net These methods are particularly effective for HWE reactions with "acidic" and "moderately acidic" phosphonates. researchgate.net

Divergent and Parallel Stereodefined Alkene Scaffold Preparations

The development of divergent and parallel synthetic strategies allows for the creation of a variety of stereodefined alkene scaffolds from common intermediates. This approach is highly valuable for building libraries of compounds for drug discovery and material science. For instance, a method for the iron-catalyzed stereospecific arylation of enol tosylates with Grignard reagents has been developed. rsc.org This method allows for the synthesis of both (E)- and (Z)-isomers of 3-aryl-but-2-enoates by selecting the appropriate starting enol tosylate isomer. rsc.org

This protocol has been successfully applied to synthesize a range of methyl (E)-3-arylbut-2-enoates with different substituents on the phenyl ring, demonstrating the method's versatility. rsc.org For example, the synthesis of methyl (E)-3-(p-tolyl)but-2-enoate and methyl (E)-3-(4-fluorophenyl)but-2-enoate has been achieved in good yields. rsc.org

The following table summarizes the synthesis of various methyl (E)-3-arylbut-2-enoates using this iron-catalyzed arylation method.

Table 1: Synthesis of Methyl (E)-3-arylbut-2-enoates via Iron-Catalyzed Arylation

| Product | Yield (Method A) | Yield (Method B) |

|---|---|---|

| Methyl (E)-3-(p-tolyl)but-2-enoate | 74% | 82% |

| Methyl (E)-3-(4-fluorophenyl)but-2-enoate | 75% | 80% |

| Methyl (E)-3-(2-cyanophenyl)but-2-enoate | 68% | 70% |

Data sourced from supporting information on Iron-Catalyzed Stereospecific Arylation of Enol Tosylates. rsc.org

Modern and Sustainable Synthetic Protocols

In recent years, a significant focus in chemical synthesis has been the development of modern and sustainable protocols that are more environmentally friendly, efficient, and atom-economical.

Microwave-Assisted Synthetic Transformations

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajrconline.orgmdpi.com This technology is considered a green chemistry approach due to its energy efficiency and potential to reduce or eliminate the use of solvents. mdpi.com

Microwave irradiation has been successfully applied to various organic transformations, including the synthesis of heterocyclic compounds and metal-catalyzed reactions. mdpi.comnih.gov For example, a microwave-assisted Horner-Wadsworth-Emmons (HWE) reaction has been developed for the rapid synthesis of (Z)-3,3-trisubstituted-α,β-unsaturated methyl esters. researchgate.net This highlights the potential of microwave heating to efficiently drive olefination reactions. While this specific example focuses on the (Z)-isomer, the significant reduction in reaction time from hours to minutes demonstrates the power of microwave assistance in synthesis. nih.gov In another instance, a microwave-assisted, three-component synthesis of arylaminomethyl acetylenes was achieved in just ten minutes under low power, a significant improvement over the six hours required with conventional heating. organic-chemistry.org

Green Chemistry Approaches: Heck Reaction Protocols for Trisubstituted Alkenes

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, allowing for the synthesis of substituted alkenes. nih.gov While traditionally used for producing trans-disubstituted alkenes, recent research has focused on developing greener protocols for the synthesis of more challenging trisubstituted alkenes. nih.govfrontiersin.orgdntb.gov.ua These efforts aim to replace problematic solvents like DMF with more environmentally benign alternatives such as ethanol. nih.govfrontiersin.org

Metal-Catalyzed Syntheses, including Copper(I)-Catalyzed Hydrosilylation

Metal-catalyzed reactions are indispensable in modern organic synthesis. Copper catalysis, in particular, has gained prominence due to the low cost and low toxicity of copper catalysts. researchgate.net Copper(I)-catalyzed hydrosilylation has emerged as a powerful method for the synthesis of organosilicon compounds.

Specifically, copper-catalyzed hydrosilylation of terminal allenes can produce linear (E)-allylsilanes with high regio- and stereoselectivity under mild conditions. nih.gov This method is versatile, allowing for the synthesis of both di- and tri-substituted (E)-allylsilanes. nih.gov The E-selectivity is kinetically controlled by the catalyst system. nih.gov

Furthermore, copper-catalyzed ligand-controlled selective 1,2- and 1,4-hydrosilylation of 1,3-enynes provides access to enantiomerically enriched propargyl- and 1,2-allenylsilanes. nih.gov This reaction demonstrates excellent regioselectivity and broad substrate scope. nih.gov

The following table provides examples of substrates used in the copper-catalyzed hydrosilylation of 1,3-enynes.

Table 2: Substrate Scope in Copper-Catalyzed Hydrosilylation of 1,3-Enynes

| Substrate Type | Example Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| Phenyl substituted 1,3-enyne | Chiral propargylsilane | High | Moderate |

| Naphthyl substituted 1,3-enyne | 5la, 5ma | High | N/A |

| Alkyl substituted 1,3-enyne | 5ba-5ea | High | N/A |

Data adapted from a study on regio- and enantioselective CuH-catalyzed hydrosilylation of 1,3-enynes. nih.gov

Multi-Component Reactions in Organic Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. MCRs are atom-economical and align with the principles of green chemistry by reducing the number of synthetic steps and purification procedures.

One example of a microwave-assisted three-component reaction is the synthesis of arylaminomethyl acetylenes from arylboronic acids, aqueous ammonia (B1221849), and propargyl halides. organic-chemistry.org This reaction, catalyzed by copper(I) oxide in water, proceeds rapidly under microwave irradiation to give high yields of the desired products. organic-chemistry.org This approach provides a sustainable and energy-efficient route to valuable terminal alkynes. organic-chemistry.org Another example involves a catalyst-free, one-pot, three-component protocol for synthesizing dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines, which proceeds in good yields under microwave irradiation. nih.gov

Synthesis of Structural Analogues and Substituted Derivatives

The core structure of this compound offers a versatile scaffold for the synthesis of a wide array of structural analogues and substituted derivatives. By modifying the aryl group or introducing various functional groups onto the but-2-enoate framework, chemists can generate a diverse library of compounds. These synthetic efforts are crucial for exploring structure-activity relationships and developing new molecules with tailored properties. The following sections detail the methodologies for synthesizing aryl-substituted, halogenated, cyano-substituted, and oxygenated derivatives.

Aryl-Substituted But-2-enoates

The synthesis of analogues bearing different aryl substituents on the but-2-enoate backbone is a key area of research. These modifications can significantly influence the electronic and steric properties of the molecule.

One prominent method for creating aryl-substituted butenolides involves a copper-catalyzed hydroarylation of alkynoates. For instance, the reaction of an alkynoate with phenylboronic acid in the presence of a copper(I) acetate (CuOAc) catalyst can yield 4,5-diphenyl-2(5H)-furanone. semanticscholar.org This approach demonstrates a versatile strategy for introducing aryl groups at the 4-position of the butenolide ring system.

Another strategy involves the α-arylation of carbonyl compounds using diaryliodonium salts, which serve as effective arylating agents. mdpi.com This method can be applied to various carbonyl compounds, including esters, to introduce an aryl group at the α-position. For example, copper-mediated α-arylation of enones can be achieved using diaryliodonium salts to install the desired aryl moiety. mdpi.com

Furthermore, substituted 3-arylidene-5-(aryl)-furan-2(3H)-ones can be synthesized through the fusion of appropriate β-aroylpropionic acids with aromatic aldehydes. researchgate.net This reaction typically uses acetic anhydride (B1165640) in the presence of triethylamine. researchgate.net These furanone derivatives can then serve as precursors for other aryl-substituted compounds.

The table below summarizes representative synthetic methods for aryl-substituted but-2-enoate analogues.

| Product | Starting Materials | Reagents and Conditions | Reference |

| 4,5-Diphenyl-2(5H)-furanone | Alkynoate, Phenylboronic acid | CuOAc, MeOH, Ar atmosphere, 24 h | semanticscholar.org |

| α-Aryl Ketones/Esters | Ketone/Ester, Diaryliodonium salt | Various catalysts (e.g., Cu-based), Solvents | mdpi.com |

| 3-Arylidene-5-(aryl)-furan-2(3H)-ones | β-Aroylpropionic acid, Aromatic aldehyde | Acetic anhydride, Triethylamine | researchgate.net |

| 4-Aryl-2-arylamino-4-oxo-2-butenoic acid hetarylamides | 5-Arylfuran-2,3-diones, Amines | Various reaction pathways | researchgate.net |

Halogenated and Cyano-Substituted Analogues

The introduction of halogens or cyano groups into the but-2-enoate structure can lead to compounds with altered reactivity and biological profiles.

Halogenated Analogues: Alpha-halogenation of ketones and aldehydes is a fundamental method for producing halogenated carbonyl compounds. libretexts.org This reaction can be catalyzed by an acid and proceeds through an enol intermediate. The enol acts as a nucleophile, reacting with an electrophilic halogen such as Br₂, Cl₂, or I₂. libretexts.org A common variation employs bromine in an acetic acid solvent. libretexts.org The resulting α-bromo ketones are valuable intermediates, for instance, in the synthesis of α,β-unsaturated ketones via dehydrobromination using a base like pyridine. libretexts.org Under basic conditions, the halogenation reaction proceeds via an enolate intermediate. libretexts.org

Cyano-Substituted Analogues: The cyano group (–CN) is a valuable functional group in organic synthesis due to its electron-withdrawing nature and its ability to participate in various transformations. The synthesis of cyano-substituted but-2-enoate analogues can be achieved through several routes. For instance, copper-catalyzed cascade cyclization/cyanation reactions have been developed for constructing cyano-containing γ-lactams, using trimethylsilyl (B98337) cyanide (TMSCN) as the cyano source. rsc.org

Another approach involves the reaction of β,β-dichloromethyl peroxides with 3-aminocrotononitrile (B73559) in the presence of a base like potassium hydroxide (KOH) in dimethyl sulfoxide (B87167) (DMSO) to yield polysubstituted pyridines containing a cyano group. mdpi.comwikipedia.org While not directly a but-2-enoate, this illustrates a method for incorporating the cyano group in related structures. The synthesis of compounds like butyl 2-cyanoacrylate involves the esterification of 2-cyano-2-propenoic acid. wikipedia.org Furthermore, methods for preparing 2-cyano-3,10-dioxo-1,10-seco-triterpenoids have been described, involving ozonolysis of a precursor followed by purification. mdpi.com

The following table outlines key methods for the synthesis of halogenated and cyano-substituted analogues.

| Product Type | Synthetic Method | Reagents and Conditions | Key Features | Reference |

| α-Halogenated Ketones/Aldehydes | Acid-catalyzed α-halogenation | Carbonyl compound, H₃O⁺, Halogen (Br₂, Cl₂, I₂) | Proceeds via an enol intermediate. | libretexts.orgyoutube.com |

| α-Halogenated Ketones/Aldehydes | Base-promoted α-halogenation | Carbonyl compound, Base (e.g., OH⁻), Halogen | Proceeds via an enolate intermediate. | libretexts.org |

| Cyano-substituted γ-lactams | Copper-catalyzed cascade cyclization/cyanation | Unsaturated amides, TMSCN, Cu catalyst | Forms a cyano-substituted ring system. | rsc.org |

| Polysubstituted cyanopyridines | Metal-free [3+3] annulation | β,β-dichloromethyl peroxides, Enamines | Forms highly substituted pyridine rings. | mdpi.com |

Oxygenated Derivatives

The synthesis of oxygenated derivatives, such as those containing additional hydroxyl or methoxy (B1213986) groups, expands the chemical space of but-2-enoate analogues.

A direct synthesis of an oxygenated analogue, methyl 4-methoxy-3-phenylbut-2-enoate, can be achieved through the reaction of the corresponding alkynoate with methanol (B129727). semanticscholar.org This highlights a straightforward method for introducing an alkoxy group.

More complex oxygenated heterocyclic structures can be synthesized using domino reactions involving arynes. For example, the insertion of an aryne into the C=O bond of α,β-unsaturated aldehydes can lead to the formation of 2H-chromenes. nih.gov This strategy provides a pathway to benzo-fused oxygen heterocycles. Another approach involves the reaction of arynes with α-bromomalonates in the presence of trimethylaluminum (B3029685) (Me₃Al) to synthesize coumarin (B35378) derivatives. nih.gov

Furthermore, enantioselective methods have been developed for synthesizing oxygenated steroids. These methods often rely on sequential copper(II)-catalyzed Michael additions and intramolecular aldol (B89426) cyclization reactions to construct the polycyclic oxygenated steroid skeleton. nih.gov

The table below provides an overview of synthetic strategies for oxygenated derivatives.

| Product Type | Synthetic Method | Reagents and Conditions | Reference |

| Methyl 4-methoxy-3-phenylbut-2-enoate | Addition to alkynoate | Alkynoate, Methanol | semanticscholar.org |

| 2H-Chromenes | Domino reaction of arynes | Aryne precursor, α,β-Unsaturated aldehyde | nih.gov |

| Coumarin derivatives | Reaction of arynes with malonates | Aryne precursor, α-Bromomalonate, Me₃Al | nih.gov |

| Oxygenated Steroids | Sequential Michael addition/aldol cyclization | Cyclic ketoesters, Enones, Chiral Cu(II) catalyst | nih.gov |

Fundamental Reaction Pathways of α,β-Unsaturated Esters

As a member of the α,β-unsaturated ester class, this compound is expected to undergo several fundamental reactions, including nucleophilic additions, cycloadditions, and the formation of heterocyclic rings.

The conjugated system of α,β-unsaturated esters presents two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). The competition between these two pathways is influenced by the nature of the nucleophile and the reaction conditions.

1,2-Addition: Strong, "hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the electrophilic carbonyl carbon directly. This pathway is similar to the nucleophilic addition to non-conjugated esters.

1,4-Conjugate Addition (Michael Addition): Softer nucleophiles, including enamines, Gilman reagents (organocuprates), and amines, preferentially add to the β-carbon. This reaction, often referred to as the Michael reaction, is a cornerstone of carbon-carbon bond formation. The initial product is an enolate, which is then protonated to yield the saturated β-substituted product. The extended conjugation in α,β-unsaturated esters makes the β-carbon sufficiently electrophilic for this type of attack.

The general mechanism for the 1,4-addition involves the attack of the nucleophile on the β-carbon, leading to a resonance-stabilized enolate intermediate, which is subsequently protonated on the α-carbon.

The double bond in α,β-unsaturated esters can participate in various cycloaddition reactions, serving as a dipolarophile or a dienophile to construct cyclic systems.

[4+2] Cycloaddition (Diels-Alder Reaction): In this reaction, the α,β-unsaturated ester acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. These reactions are often stereospecific and can be carried out under thermal conditions.

[3+2] Cycloaddition: These reactions involve a three-atom dipole reacting with the double bond of the ester to form a five-membered ring. For instance, the reaction of oxazoline (B21484) N-oxides with α,β-unsaturated esters can yield isoxazolidine (B1194047) derivatives with high regio- and stereoselectivity. researchgate.net The substitution pattern on the ester can influence the regioselectivity of the cycloaddition. researchgate.net

[2+2] Cycloaddition: Photochemically induced [2+2] cycloadditions between two alkenes can form cyclobutane (B1203170) rings. In the context of α,β-unsaturated ketones, which share reactivity patterns with the esters, these reactions can occur between the C=C bond of the enone and another alkene. rsc.org

The versatile reactivity of α,β-unsaturated esters makes them valuable precursors for the synthesis of various heterocyclic compounds.

Synthesis of Pyridines: Polysubstituted pyridines can be synthesized through [3+3] annulation reactions where α,β-unsaturated compounds react with enamines. wikipedia.org

Synthesis of Isoxazolidines: As mentioned in the cycloaddition section, the [3+2] cycloaddition of nitrones with α,β-unsaturated esters like methyl crotonate leads to the formation of isoxazolidine rings. rsc.org The stereoselectivity of this addition can be influenced by the substituents on both the nitrone and the ester. rsc.org

Synthesis of Pyridazinones: N-heterocyclic carbene-catalyzed [3+3] cycloadditions between α,β-unsaturated aldehydes and azomethine imines have been shown to produce substituted pyridazinones in good yields and high diastereoselectivity. wikipedia.org While this example uses an aldehyde, similar reactivity can be anticipated for esters under appropriate catalytic conditions.

Catalytic Transformations Involving this compound

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency and selectivity. For this compound and its analogs, catalytic transformations are key to unlocking their synthetic potential, particularly in the realm of asymmetric synthesis.

The formation of cyclopropanes is a significant transformation, and the enantioselective cyclopropanation of α,β-unsaturated esters is a well-established method for creating chiral building blocks. These reactions often involve the transfer of a carbene from a diazo compound, catalyzed by a chiral transition metal complex.

Rhodium(II) complexes are particularly effective catalysts for these transformations. rsc.org Chiral rhodium(II) carboxylate catalysts can induce high levels of enantioselectivity in the reaction of diazoacetates with alkenes. For electron-deficient alkenes like acrylates, rhodium-catalyzed reactions with aryldiazoacetates can lead to highly stereoselective cyclopropanations with excellent enantiomeric excess (up to 98% ee). illinois.edu

While specific studies detailing the enantioselective cyclopropanation of this compound are not prevalent in the searched literature, the reactivity of similar cinnamates and acrylates provides a strong precedent. The general reaction is illustrated below:

Table 1: Representative Enantioselective Cyclopropanation of α,β-Unsaturated Esters

| Alkene Substrate | Diazo Compound | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Methyl Acrylate (B77674) | Ethyl Diazoacetate | Chiral Rh(II) Catalyst | High | - | High |

Data is representative of reactions on similar substrates as specific data for this compound was not found in the provided search results. illinois.edu

Carbene-mediated olefination reactions provide a powerful alternative to traditional methods like the Wittig reaction for the formation of carbon-carbon double bonds. nih.gov These reactions can be catalyzed by various transition metals and often proceed under neutral conditions, offering good functional group tolerance. rsc.org

In the context of α,β-unsaturated esters, carbene-mediated olefinations can be used to introduce new substituents at the double bond. For instance, transition metal-catalyzed reactions of diazo compounds can formally replace the diazo group with an alkylidene fragment from another reactant. researchgate.net

A specific example of a related transformation is the palladium-catalyzed remote meta-C–H olefination of cinnamates, which allows for the introduction of an olefinic group at the meta-position of the phenyl ring. While not a direct olefination of the ester's double bond, it highlights the diverse catalytic possibilities for modifying this class of compounds.

Detailed research on carbene-mediated stereoselective olefination specifically using this compound as the substrate is not extensively covered in the provided search results. However, the principles of metal-catalyzed carbene transfer are well-established and applicable. rsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Grignard reagents |

| Organolithium compounds |

| Enamines |

| Gilman reagents (Organocuprates) |

| Oxazoline N-oxides |

| Isoxazolidine |

| Nitrones |

| Methyl crotonate |

| Pyridines |

| Pyridazinones |

| Azomethine imines |

| N-heterocyclic carbenes |

| Cyclopropanes |

| Diazo compounds |

| Rhodium(II) complexes |

| Diazoacetates |

| Acrylates |

| Aryldiazoacetates |

| Acrylamide |

| Cinnamates |

| Methyl Acrylate |

| Ethyl Diazoacetate |

Reductive C-C Bond Forming Reactions

While standard reduction of this compound typically yields alcohols or alkanes through the reduction of the ester and alkene groups , its carbon framework can also participate in more complex reductive C-C bond-forming reactions. These transformations create new carbon-carbon bonds under reductive conditions, often involving the α- or β-position of the unsaturated system.

One such relevant transformation is the rhodium-catalyzed reductive aldol-type reaction. For α,β-unsaturated esters, this reaction can be carried out with aldehydes or ketones in the presence of a rhodium catalyst, such as Wilkinson's catalyst (RhCl(PPh₃)₃), and a stoichiometric reductant like diethylzinc (B1219324) (Et₂Zn). researchgate.net This process is proposed to involve the formation of a Reformatsky-type zinc enolate or a rhodium-enolate intermediate. This nucleophilic enolate then attacks the electrophilic carbonyl compound, leading to the formation of a β-hydroxy ester after workup. researchgate.net The reaction effectively couples the α-carbon of the original ester to the carbonyl carbon of the aldehyde or ketone.

Another class of relevant reactions is electroreductive coupling. These methods use an electric current to generate radical anion or dianion intermediates from α,β-unsaturated esters. These reactive intermediates can then couple with other electrophiles, achieving a C-C bond formation. nih.govbeilstein-journals.org For instance, the electroreductive coupling of α,β-unsaturated carbonyl compounds with other activated molecules like 2-acylbenzoates has been demonstrated, showcasing a method for intermolecular C-C bond formation initiated by the reduction of the unsaturated system. nih.gov

Palladium-Mediated Carbon-Carbon Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and the acrylate scaffold within this compound is amenable to such transformations. These reactions, including the Heck, Suzuki, Sonogashira, and Stille couplings, typically involve the reaction of an organometallic reagent with an organic halide or triflate. mdpi.comwikipedia.org

The Heck reaction, for example, involves the coupling of an unsaturated halide with an alkene. mdpi.com While this compound itself contains an activated alkene, making it a potential coupling partner, more complex α-substituted cinnamates have been shown to undergo distal meta-C-H olefination, where a palladium catalyst, guided by a directing group, selectively forms a C-C bond at the meta-position of the phenyl ring with various alkenes. nih.gov Similarly, the synthesis of precursors to biologically active molecules like carpatamides has been achieved via a Heck reaction to form a methyl (E)-3-(substituted-phenyl)acrylate structure. researchgate.net

The Suzuki reaction, which couples an organoboron species with an organic halide or triflate, is another key transformation. wikipedia.org While examples using this compound as a substrate are not prominent, the general reactivity of acrylates is well-established. For instance, α-arylsulfonyloxyacrylates, which possess a good leaving group at the α-position, undergo efficient Suzuki coupling with potassium (hetero)aryltrifluoroborates to generate α-aryl substituted acrylates. nih.govresearchgate.net This demonstrates the feasibility of forming a C-C bond at the α-carbon of the acrylate system. The synthesis of various substituted (E)-3-phenylbut-2-enoate analogues has been accomplished using iron-catalyzed cross-coupling of enol tosylates with Grignard reagents, highlighting that C-C bonds can be formed at the β-position to construct the core structure. rsc.org

| Coupling Reaction | General Reactants | Product Type | Key Features |

| Heck Reaction | Alkene + Aryl/Vinyl Halide | Substituted Alkene | Forms C-C bond at vinylic position. mdpi.com |

| Suzuki Reaction | Organoboron + Aryl/Vinyl Halide | Biaryl, Styrene, Diene | Broad scope, mild conditions. wikipedia.org |

| Sonogashira Reaction | Terminal Alkyne + Aryl/Vinyl Halide | Aryl Alkyne, Enyne | Requires Pd and Cu co-catalyst. |

| Stille Reaction | Organostannane + Aryl/Vinyl Halide | Various C-C coupled products | Tolerates many functional groups. |

Investigation of Reaction Mechanisms and Intermediates

Understanding the underlying mechanisms and the transient species involved in the reactions of this compound is crucial for optimizing reaction conditions and controlling product outcomes.

Elucidation of Reaction Intermediates in Catalyzed Processes

In catalyzed reactions, this compound is transformed via a series of transient intermediates. The stability of these intermediates is often influenced by the phenyl group, which can delocalize charge through resonance.

In palladium-catalyzed cross-coupling reactions, the catalytic cycle universally involves several key intermediates. youtube.com The cycle typically begins with the oxidative addition of an organic halide to a Pd(0) species, forming a square planar Pd(II) intermediate. libretexts.org This is followed by transmetalation with an organometallic partner (e.g., organoboron in Suzuki coupling) to form a new diorganopalladium(II) complex. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst. youtube.com

In nickel-catalyzed reactions involving acrylates, such as copolymerization, mechanistic studies have identified β-hydride elimination from a Ni-alkyl intermediate as a critical pathway. This step can act as a chain-termination mechanism and can be influenced by the steric properties of the ligands on the nickel catalyst. nih.govacs.orgresearchgate.net The resulting nickel-hydride species and the eliminated unsaturated chain are key intermediates in this process. For the rhodium-catalyzed reductive aldol reaction, the proposed mechanism involves the formation of a highly reactive rhodium-enolate or a related zinc-enolate (Reformatsky-type) intermediate, which acts as the key nucleophile. researchgate.net

Mechanistic Studies of Stereo-Divergent Syntheses

Stereo-divergent synthesis aims to produce different stereoisomers from a single substrate by selectively tuning reaction conditions or catalysts. While specific studies on using this compound as a substrate in stereo-divergent reactions are not widely reported, the principles can be understood from studies on related α,β-unsaturated esters.

The stereochemical outcome of reactions that form α,β-unsaturated esters, such as the Horner-Wadsworth-Emmons reaction, can be controlled to favor either the (E) or (Z) isomer depending on the phosphonate reagent and reaction conditions. researchgate.net More relevant to the transformation of the existing (E)-isomer would be reactions that create new stereocenters. For example, in conjugate addition reactions to the double bond, the choice of a chiral catalyst or auxiliary can direct the formation of one enantiomer over another.

Stereocomplementary methods have been developed for α,β-disubstituted α,β-unsaturated esters, where a mixture of (E/Z)-enol tosylates can be prepared and then subjected to stereoretentive Suzuki-Miyaura coupling, allowing access to either the (E) or (Z) product isomer. researchgate.net Similarly, stereoretentive Negishi cross-coupling of β-phosphoroxylated α,β-unsaturated esters has been demonstrated. nih.gov These studies underscore that the key to stereocontrol lies in the mechanism of the specific reaction, such as the geometry of the transition state in a catalytic cycle.

Role of Specific Catalysts and Ligands in Modulating Reactivity

The choice of catalyst and associated ligands plays a pivotal role in directing the reactivity and selectivity of transformations involving this compound. Ligands can influence the steric and electronic environment of the metal center, thereby controlling which reaction pathway is favored.

In palladium-catalyzed cross-coupling reactions, the ligand is critical. For instance, in Suzuki reactions of challenging substrates like aryl carbamates, bulky, electron-rich phosphine ligands such as tricyclohexylphosphine (B42057) (PCy₃) are often required to promote the difficult oxidative addition step with a nickel catalyst. rsc.org For Suzuki couplings involving α-substituted acrylates, ligands like SPhos have proven effective. nih.govacs.org The combination of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand dictates the efficiency of the in-situ generation of the active Pd(0) catalyst. rsc.org

In nickel-catalyzed reactions with acrylate substrates, the ligand structure directly impacts key mechanistic steps. Studies have shown that increasing the steric bulk of the bidentate ligand on a nickel catalyst can promote acrylate-induced β-hydride elimination. nih.gov The presence of a labile ligand, such as pyridine, can also significantly affect the kinetics of the reaction. acs.org Furthermore, the choice of solvent can have a profound effect; for example, acetonitrile (B52724) has been found to be crucial for achieving high Z-selectivity in certain olefin cross-metathesis reactions to form unsaturated esters. nih.gov

Derivatization Strategies and Functional Group Transformations

This compound is a versatile starting material that can be converted into a wide array of other compounds through various functional group transformations.

Reduction and Oxidation: The ester and alkene moieties are susceptible to standard reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the ester and the double bond to yield 4-phenylpentan-1-ol, while milder reagents like sodium borohydride (B1222165) (NaBH₄) might selectively reduce the carbonyl group under certain conditions, though conjugate reduction of the alkene is also common. Catalytic hydrogenation can be used to selectively reduce the carbon-carbon double bond. Conversely, the double bond can be oxidized, for example, via epoxidation to form the corresponding glycidic ester, or through oxidative cleavage.

Diels-Alder Reaction: The electron-withdrawing nature of the ester group activates the carbon-carbon double bond, making this compound a competent dienophile in [4+2] cycloaddition reactions. masterorganicchemistry.comlibretexts.org When reacted with a conjugated diene, it can form a six-membered cyclohexene (B86901) ring, a transformation that is highly valuable for building molecular complexity in a single step. The reaction rate is enhanced by the presence of the electron-withdrawing ester group. youtube.com

Other Transformations: The ester group can be readily hydrolyzed under acidic or basic conditions to furnish the corresponding (E)-3-phenylbut-2-enoic acid. It can also undergo transesterification with other alcohols or be converted into the corresponding amide by reaction with ammonia or primary/secondary amines. The activated double bond is also a target for nucleophilic conjugate addition, where nucleophiles add to the β-carbon.

| Transformation | Reagent(s) | Product Functional Group |

| Reduction | LiAlH₄ / H₂/Pd | Saturated Alcohol / Saturated Ester |

| Oxidation | m-CPBA | Epoxide |

| Diels-Alder | Conjugated Diene | Cyclohexene derivative |

| Hydrolysis | H₃O⁺ / NaOH | Carboxylic Acid |

| Amidation | NH₃ / R₂NH | Amide |

| Conjugate Addition | Organocuprates | β-Substituted Ester |

Stereochemical Aspects and Isomerization

(E)/(Z) Stereoisomerism in Methyl 3-phenylbut-2-enoate and Related Systems

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. google.com For alkenes, including α,β-unsaturated esters like methyl 3-phenylbut-2-enoate, this often manifests as (E)/(Z) isomerism, which arises from the restricted rotation around the carbon-carbon double bond. google.com

The designation of (E) or (Z) is determined by the Cahn-Ingold-Prelog (CIP) priority rules:

Z Isomer : The higher-priority substituents on each carbon of the double bond are on the same side (from the German zusammen, meaning "together"). google.com

E Isomer : The higher-priority substituents on each carbon of the double bond are on opposite sides (from the German entgegen, meaning "opposite"). google.com

In methyl 3-phenylbut-2-enoate, the carbons of the double bond are at positions 2 and 3.

At carbon 2 (C2): The substituents are a hydrogen atom and a methoxycarbonyl group (-COOCH₃). The methoxycarbonyl group has higher priority.

At carbon 3 (C3): The substituents are a methyl group (-CH₃) and a phenyl group (-C₆H₅). The phenyl group has higher priority.

Therefore, in methyl (E)-3-phenylbut-2-enoate , the high-priority phenyl group and methoxycarbonyl group are on opposite sides of the double bond. In the corresponding (Z)-isomer , they would be on the same side. The (E)-stereochemistry of this compound is often confirmed through techniques like ¹H NMR spectroscopy.

Stereocontrol in Synthetic Design

The ability to selectively synthesize one stereoisomer over another is a cornerstone of modern organic chemistry. For α,β-unsaturated esters, olefination reactions are common synthetic routes, and achieving high (E) or (Z) selectivity is often a primary goal.

Factors Influencing E/Z Selectivity in Olefination Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for synthesizing α,β-unsaturated esters with a strong preference for the (E)-isomer. wikipedia.orgalfa-chemistry.com This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.org The stereochemical outcome is influenced by several key factors:

Structure of Reactants : The steric bulk of both the aldehyde and the phosphonate (B1237965) reagent plays a crucial role. Bulkier aldehydes and phosphonates tend to enhance the selectivity for the (E)-alkene. wikipedia.org

Reaction Conditions :

Base and Cations : The choice of base and the corresponding metal cation can affect selectivity. For instance, using lithium salts often leads to higher (E)-selectivity compared to sodium or potassium salts. wikipedia.org The Masamune-Roush conditions, which use DBU and LiCl, are known to be effective for synthesizing (E)-isomers. alfa-chemistry.com

Temperature : Higher reaction temperatures (e.g., 23 °C versus -78 °C) generally favor the formation of the thermodynamically more stable (E)-isomer by allowing the reaction intermediates to equilibrate. wikipedia.org

Phosphonate Substituents : Electron-withdrawing groups on the phosphonate can influence the reaction kinetics and selectivity. For example, the Still-Gennari modification uses phosphonates with electron-withdrawing groups (like trifluoroethyl) to favor the formation of (Z)-alkenes, a useful counterpoint to the standard HWE reaction. youtube.commdpi.com

| Factor | Favors (E)-Isomer | Favors (Z)-Isomer | Reference |

|---|---|---|---|

| Aldehyde Steric Bulk | Increased bulk | Decreased bulk | wikipedia.org |

| Phosphonate Steric Bulk | Increased bulk | Decreased bulk | numberanalytics.com |

| Temperature | Higher temperatures (e.g., 23°C) | Lower temperatures (e.g., -78°C) | wikipedia.org |

| Cation | Li⁺ > Na⁺ > K⁺ | - | wikipedia.org |

| Phosphonate Electronics | Standard (e.g., ethyl esters) | Electron-withdrawing groups (e.g., CF₃CH₂O-) | youtube.commdpi.com |

Strategies for Highly Stereoselective Preparations

Achieving high stereoselectivity often requires carefully chosen synthetic strategies that go beyond standard HWE conditions.

One effective strategy involves the Knoevenagel condensation . A boronic acid-catalyzed condensation between an aldehyde (like benzaldehyde) and a ketene (B1206846) dialkyl acetal (B89532) can produce α,β-unsaturated esters with reliably high (E)-stereoselectivity. nih.gov For example, reacting benzaldehyde (B42025) with 1,1-diethoxyethylene in the presence of 2,4,5-trifluorophenylboronic acid as a catalyst yields the corresponding α,β-unsaturated ester as the pure (E)-isomer. nih.gov

Another approach is the allylic rearrangement of enol phosphates . This method, catalyzed by triethylamine (B128534), can produce β-phosphoroxylated (E)-α,β-unsaturated esters with high stereoselectivity. nih.gov These intermediates can then be converted into the desired β,β-disubstituted (E)-α,β-unsaturated esters. nih.gov

For the synthesis of (Z)-isomers, kinetically-controlled catalytic cross-metathesis reactions have been developed. The use of specific molybdenum-based catalysts, sometimes in the presence of additives like acetonitrile (B52724), allows for the selective formation of (Z)-α,β-unsaturated esters. nih.gov

Isomerization Studies and Equilibration Dynamics

The interconversion between (E) and (Z) isomers of α,β-unsaturated esters can be induced under certain conditions, a process known as isomerization. This can occur through thermal, acid-catalyzed, or photocatalytic pathways.

Photocatalytic isomerization has emerged as a powerful tool for converting the thermodynamically more stable (E)-isomer into the less stable (Z)-isomer. researchgate.netmdpi.com This process often utilizes a photocatalyst, such as fac-Ir(ppy)₃, which, upon irradiation with visible light, transfers energy to the (E)-alkene. researchgate.netmdpi.com This excites the molecule to a triplet state where rotation around the central C=C bond can occur. Relaxation back to the ground state can then yield the (Z)-isomer. researchgate.net The accumulation of the (Z)-isomer is often favored because it quenches the catalyst at a much slower rate than the (E)-isomer. researchgate.net

Studies have shown that the E/Z isomerization of α,β-unsaturated esters is a key preliminary step in more complex photochemical reactions. For instance, the photoenolization of these esters, which leads to β,γ-alkenyl esters, proceeds through an initial E/Z geometric isomerization, with the (Z)-isomer being the productive intermediate for the subsequent alfa-chemistry.comnumberanalytics.com-hydride shift. acs.orgnih.gov Monitoring these reactions via ¹H NMR can show the dynamic changes in the E/Z ratio over time, revealing the point at which a photostationary state (an equilibrium under photochemical conditions) is reached. acs.orgnih.gov

Isomerization can also be promoted through other means, such as treatment with acid or base, or by using UV light, which can lead to a mixture of isomers. researchgate.net The final ratio of isomers depends on their relative thermodynamic stabilities and the specific conditions employed.

Advanced Spectroscopic Characterization of Methyl E 3 Phenylbut 2 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For methyl (E)-3-phenylbut-2-enoate, various NMR methods provide a complete picture of its atomic connectivity and spatial arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Stereochemistry

Proton NMR (¹H NMR) is instrumental in defining the stereochemistry of the double bond in this compound. The chemical shifts (δ) and coupling constants (J) of the vinylic and allylic protons are particularly diagnostic. In the (E)-isomer, the phenyl group and the ester group are on opposite sides of the C=C double bond.

Key diagnostic signals in the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), confirm the (E)-configuration. The vinylic proton appears as a quartet at approximately 6.17 ppm with a small coupling constant (J = 1.3 Hz) due to its interaction with the allylic methyl protons. researchgate.net The methyl group attached to the double bond shows a corresponding doublet at around 2.61 ppm, also with a coupling constant of 1.3 Hz. researchgate.net The methoxy (B1213986) protons of the ester group appear as a sharp singlet at 3.78 ppm. researchgate.net The aromatic protons of the phenyl ring typically resonate as a multiplet between 7.36 and 7.54 ppm. researchgate.net

The stereochemistry is further confirmed by comparing the spectrum with that of the (Z)-isomer. In methyl (Z)-3-phenylbut-2-enoate, the vinylic proton signal is shifted upfield to around 5.93 ppm, and the allylic methyl protons are found at approximately 2.17 ppm. rsc.org This significant difference in chemical shifts, particularly for the allylic methyl group, is due to the anisotropic effect of the nearby phenyl ring in the (Z)-isomer, providing a clear method to distinguish between the two stereoisomers.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃) for (E) and (Z) Isomers of Methyl 3-phenylbut-2-enoate

| Proton | This compound δ (ppm), J (Hz) | Methyl (Z)-3-phenylbut-2-enoate δ (ppm), J (Hz) |

|---|---|---|

| Vinylic H | 6.17 (q, J = 1.3) researchgate.net | 5.93 (d, J = 1.5) rsc.org |

| Allylic CH₃ | 2.61 (d, J = 1.3) researchgate.net | 2.17 (d, J = 1.5) rsc.org |

| Methoxy CH₃ | 3.78 (s) researchgate.net | 3.57 (s) rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for complete structural verification.

For this compound, the carbonyl carbon of the ester group is typically observed downfield around 167.5 ppm. rsc.org The olefinic carbons of the α,β-unsaturated system are key indicators; the α-carbon (C2) resonates at approximately 115.9 ppm, while the β-carbon (C3), which is attached to the phenyl group, appears further downfield at about 155.9 ppm. rsc.org The chemical shift of the allylic methyl carbon is found at around 17.9 ppm, and the methoxy carbon at 51.1 ppm. rsc.org The aromatic carbons show a series of signals in the 126-142 ppm region. rsc.org

Table 2: ¹³C NMR Chemical Shifts (101 MHz, CDCl₃) for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| Carbonyl (C=O) | 167.5 rsc.org |

| β-Olefinic (C3) | 155.9 rsc.org |

| α-Olefinic (C2) | 115.9 rsc.org |

| Aromatic (ipso-C) | 142.4 rsc.org |

| Aromatic (ortho, meta, para-C) | 129.3, 129.0, 126.4 rsc.org |

| Methoxy (OCH₃) | 51.1 rsc.org |

Two-Dimensional NMR Techniques (e.g., NOESY) for Configuration Assignment

While one-dimensional NMR provides significant data, two-dimensional (2D) NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) offer definitive proof of stereochemistry through the observation of through-space correlations. For this compound, a NOESY experiment would be expected to show a cross-peak between the vinylic proton and the protons of the allylic methyl group, as they are on the same side of the double bond in the (E) configuration. researchgate.net Conversely, a strong NOE correlation would be anticipated between the vinylic proton and the ortho-protons of the phenyl ring in the corresponding (Z)-isomer. This unambiguous spatial information makes NOESY a powerful tool for configuration assignment in such unsaturated systems.

Variable-Temperature NMR Studies

Variable-Temperature (VT) NMR studies can provide insights into the dynamic processes within a molecule, such as conformational changes or restricted rotation around single bonds. rit.edu For this compound, VT-NMR could be employed to study the rotational barrier of the phenyl group or the ester moiety. Changes in the NMR spectrum, such as the broadening or splitting of signals as the temperature is lowered, can be analyzed to determine the energetic barriers for these processes. ucl.ac.ukelsevierpure.com However, specific variable-temperature NMR studies for this compound are not prominently featured in the surveyed literature, indicating that the compound may not exhibit complex dynamic behavior under typical measurement conditions.

Dynamic Nuclear Polarization (DNP) Enhanced Solid-State NMR for Structural Complexity

Dynamic Nuclear Polarization (DNP) is a technique used to dramatically enhance the signal intensity in solid-state NMR (ssNMR) experiments, often by several orders of magnitude. nih.govwikipedia.org This method involves transferring the high spin polarization from unpaired electrons of a polarizing agent to the surrounding nuclear spins via microwave irradiation. wikipedia.orgmanchester.ac.uk DNP-ssNMR is particularly valuable for studying complex biomolecules, polymers, and materials in the solid state where traditional NMR methods suffer from low sensitivity. nih.govresearchgate.net While DNP-ssNMR has become a transformative tool for detailed structural analysis of complex systems, its application specifically to a small molecule like this compound has not been reported. nih.govresearchgate.netnih.gov Theoretically, if this compound were part of a larger, less soluble assembly or a material, DNP-ssNMR could provide high-resolution structural information that would otherwise be inaccessible.

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

The most prominent feature is the strong absorption band for the carbonyl (C=O) stretching of the α,β-unsaturated ester, which appears around 1723 cm⁻¹. rsc.org The C=C double bond stretching vibration is observed in the region of 1630-1640 cm⁻¹. The presence of the phenyl group gives rise to aromatic C=C stretching bands around 1600 cm⁻¹ and C-H stretching above 3000 cm⁻¹. rsc.org The strong C-O stretching vibrations of the ester group are also visible, typically in the 1244-1166 cm⁻¹ range. rsc.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | ~3031 rsc.org |

| Aliphatic C-H Stretch | ~2892 rsc.org |

| Carbonyl (C=O) Stretch | ~1723 rsc.org |

| Olefinic (C=C) Stretch | ~1635 |

| Aromatic (C=C) Stretch | ~1600 |

| C-O Stretch | 1244, 1166 rsc.org |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, the key functional groups are the α,β-unsaturated ester and the phenyl group.

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to these groups. The carbonyl (C=O) stretching vibration of the conjugated ester typically appears in the region of 1715-1730 cm⁻¹. The carbon-carbon double bond (C=C) of the enoate system shows a stretching band around 1620-1640 cm⁻¹. The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aromatic C=C stretching bands appear in the 1450-1600 cm⁻¹ range.

While a specific spectrum for this compound is not detailed in the provided search results, data for the closely related ethyl (E)-3-phenylbut-2-enoate shows IR absorption bands at 1721 cm⁻¹, which is consistent with the conjugated ester carbonyl group. rsc.org

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | > 3000 |

| Ester C=O | Stretch | 1715 - 1730 |

| Alkene C=C | Stretch | 1620 - 1640 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Ester C-O | Stretch | 1100 - 1300 |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. The molecular formula for this compound is C₁₁H₁₂O₂. Its molecular weight is approximately 176.21 g/mol .

The calculated monoisotopic mass of C₁₁H₁₂O₂ is 176.08373 Da. In HRMS analysis, this compound would typically be observed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. For instance, research on a similar compound, methyl (E)-3-(2-cyanophenyl)but-2-enoate, reported a calculated HRMS value for [M+H]⁺ of 202.0868 and a found value of 202.0867, demonstrating the precision of this technique. rsc.org

**Table 2: HRMS Data for this compound (C₁₁H₁₂O₂) **

| Ion Species | Calculated m/z |

| [M]⁺ | 176.08373 |

| [M+H]⁺ | 177.09158 |

| [M+Na]⁺ | 199.07347 |

X-ray Crystallography Studies for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can confirm the (E)-configuration of the double bond and provide precise data on bond lengths, bond angles, and intermolecular interactions in the solid state.

Currently, there are no publicly available crystal structure reports for this compound in the searched scientific literature. Therefore, detailed crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available.

Chromatographic Techniques for Purity and Isomer Separation (e.g., HPLC-UV/PAD)

Chromatographic methods are essential for separating components in a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PAD) detector is particularly well-suited for analyzing compounds like this compound, which contains a UV-active chromophore (the phenyl and enoate system).

Research has demonstrated the use of HPLC-UV/PAD for the analysis of this compound. In one study, (E)-methyl 3-phenylbut-2-enoate was analyzed using a normal-phase HPLC setup. researchgate.net The analysis yielded a specific retention time, which is a critical parameter for identification under defined chromatographic conditions. The separation of (E) and (Z) isomers is also a crucial application of HPLC in this context, as their distinct spatial arrangements often lead to different retention behaviors. rsc.org

Table 3: Chromatographic Data for this compound

| Technique | Conditions | Result | Reference |

| HPLC-UV/PAD | Mobile Phase: n-hexane/ethyl acetate (B1210297) (98:2) | Retention Time (RT): 2.7 min | researchgate.net |

| TLC | Mobile Phase: n-hexane/ethyl acetate (98:2) | Rƒ value: 0.24 | researchgate.net |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of methyl (E)-3-phenylbut-2-enoate. These calculations, based on the principles of quantum mechanics, can predict a variety of molecular attributes. The presence of a phenyl group in the molecule's structure can stabilize reaction intermediates, thereby influencing its reactivity.

The electronic structure of this compound is characterized by an α,β-unsaturated ester functional group, which consists of a conjugated enoate system (C=C-O). This conjugation affects the distribution of electron density across the molecule, which can be visualized through molecular orbital plots and electron density maps generated from quantum chemical calculations. These calculations can also determine key electronic properties such as ionization potential and electron affinity, which are critical for predicting the compound's behavior in chemical reactions.

The reactivity of this compound can be explored by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack. For instance, the ester group can undergo hydrolysis to form the corresponding acid and alcohol, a process that can be modeled to understand its mechanism and kinetics.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of chemical reactions involving compounds like this compound. DFT calculations can elucidate the potential energy surfaces of reactions, helping to identify transition states and intermediates. This allows for a detailed understanding of the reaction pathways and the factors that control selectivity.

For example, in cycloaddition reactions, a common transformation for α,β-unsaturated esters, DFT studies can predict the regioselectivity and stereoselectivity of the process. A computational study on the reaction between a related compound, methyl 3-hydroxy-3-methyl-2-methylenebutanoate, and (E)-N-methyl-1-phenylethan-1-imine oxide utilized DFT to analyze the reaction's molecular mechanism. researchgate.netresearchgate.net The calculations, performed with the B3LYP functional and the 6-31(d) basis set, revealed that the reaction proceeds through a non-concerted mechanism and is highly stereoselective and regioselective, which was in agreement with experimental findings. researchgate.net Such studies provide a framework for predicting the outcomes of similar reactions involving this compound.

The global electrophilicity index, a concept derived from DFT, can be used to classify the reactivity of molecules. researchgate.net By calculating this index for this compound and its potential reaction partners, chemists can predict the feasibility and nature of a reaction.

Conformational Analysis and Energetic Profiles

The three-dimensional shape, or conformation, of this compound plays a significant role in its reactivity and interactions with other molecules. Conformational analysis involves identifying the stable conformations of the molecule and the energy barriers between them.

The rotational barriers around the single bonds in this compound, such as the bond connecting the phenyl group to the butenoate backbone, can be calculated using computational methods. These calculations generate an energetic profile, or a potential energy surface, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformations, while the saddle points represent transition states for conformational changes.

The (E)-stereochemistry of the double bond is a key structural feature, and its stability relative to the (Z)-isomer can be quantified through these energetic calculations. researchgate.net Understanding the preferred conformations is essential for predicting how the molecule will fit into the active site of an enzyme or a receptor, which is crucial for its biological activity.

Molecular Modeling of Intermolecular Interactions

Molecular modeling techniques are employed to study how this compound interacts with other molecules, including solvents, catalysts, and biological macromolecules. These interactions are governed by non-covalent forces such as hydrogen bonds, van der Waals forces, and electrostatic interactions.

Docking studies, a type of molecular modeling, can predict the binding orientation and affinity of this compound to a protein target. This is particularly relevant in medicinal chemistry, where the compound might be investigated for its therapeutic potential. For instance, research has shown that this compound may inhibit glioblastoma cell growth by modulating sigma receptors. Molecular modeling could be used to simulate the interaction between this compound and these receptors to understand the structural basis of its activity.

The insights gained from these computational and theoretical investigations are invaluable for guiding experimental work, designing new catalysts for its synthesis, and exploring its potential applications in various fields of chemistry and biology.

Applications in Organic Synthesis and Materials Chemistry

Role as a Versatile Synthetic Building Block

Methyl (E)-3-phenylbut-2-enoate is established as a crucial intermediate and a valuable building block for creating a range of organic compounds, notably in the development of pharmaceuticals and agrochemicals. The compound's chemical versatility stems from its ability to undergo several key transformations at its functional groups.

The primary types of reactions it participates in include:

Oxidation: The compound can be oxidized to form products like 3-phenylbut-2-enoic acid. Reagents such as potassium permanganate (B83412) are effective for this transformation.

Reduction: The carbon-carbon double bond and the ester group can be reduced. For instance, using sodium borohydride (B1222165) can yield 3-phenylbutan-2-ol (B7769420).

Substitution: The ester moiety can undergo nucleophilic substitution. Reaction with ammonia (B1221849), for example, can convert the ester into the corresponding 3-phenylbut-2-enamide.

Table 1: Key Synthetic Transformations of this compound

| Reaction Type | Reagent Example(s) | Major Product(s) | Reference(s) |

|---|---|---|---|

| Oxidation | Potassium permanganate | 3-Phenylbut-2-enoic acid | |

| Reduction | Sodium borohydride | 3-phenylbutan-2-ol | |

| Substitution | Ammonia | 3-phenylbut-2-enamide |

Intermediates in the Synthesis of Complex Organic Architectures

The utility of this compound extends to its role as an intermediate in the assembly of more complex organic structures. Its defined stereochemistry and multiple reactive sites allow for its incorporation into larger molecular frameworks, serving as a precursor in the synthesis of pharmaceuticals. The phenyl group, in particular, can stabilize reaction intermediates, facilitating various chemical transformations that build molecular complexity.

Precursors for Specialized Organic Compounds

The compound serves as a foundational material for the synthesis of several classes of specialized organic molecules.

The 2-azetidinone skeleton, commonly known as the β-lactam ring, is a critical structural motif in many biologically active compounds, including penicillin antibiotics. nih.gov The synthesis of these rings can be achieved through various methods, including cycloaddition reactions. mdpi.com While direct synthesis from this compound is not prominently documented, the reactivity of this structural class is demonstrated by closely related analogues. For example, a derivative, (E)-methyl 4-nitro-3-phenylbut-2-enoate, undergoes reaction with an optically pure imine to produce enantiopure cis-β-lactams. mdpi.com This type of reaction highlights the potential of the 3-phenylbut-2-enoate scaffold to participate in cycloadditions to form the strained four-membered azetidinone ring system. mdpi.com

Arylvinyl diazoacetates are valuable reagents in organic synthesis, particularly for reactions involving rhodium-catalyzed C-H functionalization. emory.eduresearchgate.netillinois.edu Special one-flask procedures have been developed for the synthesis of various methyl 2-diazo-4-arylbut-3-enoates. researchgate.net These methods lead to the formation of compounds like (E)-methyl 2-diazo-4-phenylbut-3-enoate, a structurally similar, but more complex, vinyl diazoacetate. emory.eduillinois.edu

The construction of quaternary carbon centers—carbon atoms bonded to four other carbon atoms—is a significant challenge in organic synthesis. nih.gov The structure of this compound is well-suited for creating such centers. A key strategy for this is the aza-Michael addition reaction, where a nucleophile adds to the β-carbon of the α,β-unsaturated system. nih.govnih.gov When a suitable nucleophile attacks the double bond of this compound, the resulting intermediate can be protonated or reacted with another electrophile to generate a product with a fully substituted carbon atom at the β-position. This methodology has been successfully applied to other α,β-unsaturated systems to produce cyclic β-amino ketones containing N-substituted quaternary carbon centers. nih.gov

Table 2: Application as a Precursor in Advanced Synthesis

| Target Structure/Feature | Synthetic Approach | Precursor Class | Reference(s) |

|---|---|---|---|

| Azetidinones (β-Lactams) | Cycloaddition | α,β-Unsaturated Esters | nih.govmdpi.com |

| Quaternary Carbon Centers | Michael Addition | α,β-Unsaturated Esters | nih.govnih.gov |

Potential in Materials Chemistry and Polymer Science (as building blocks)

In addition to its role in synthesizing discrete molecules, this compound has applications in materials science. It has been identified for use as a polymer additive, where it can be incorporated to enhance the properties of the material. Furthermore, the presence of a reactive carbon-carbon double bond in its α,β-unsaturated ester structure gives it the potential to act as a monomer in polymerization reactions, suggesting its utility as a building block for creating new polymers.

Industrial Applications as Specialty Chemical Precursors

This compound serves as a versatile precursor in the industrial synthesis of a variety of specialty chemicals. Its value lies in its specific chemical structure: an α,β-unsaturated ester with a phenyl group, which provides multiple reactive sites for further chemical modification. This allows for its use as a foundational building block in the production of more complex molecules with applications in pharmaceuticals, agrochemicals, and the flavor and fragrance industry.

The industrial utility of this compound is centered on its capacity to undergo several key types of chemical reactions. These transformations allow for the targeted synthesis of a range of downstream products. The principal reactions include reduction, oxidation, and substitution, each leading to a different class of specialty chemical.

Detailed Research Findings

Research into the applications of this compound has demonstrated its role as a key intermediate in the synthesis of more complex molecules. The reactivity of its carbon-carbon double bond and its ester functional group are central to its utility.

One of the primary industrial applications of this compound is as a starting material for the synthesis of other organic compounds. For instance, the reduction of this compound can yield 3-phenylbutan-2-ol, a saturated alcohol. This transformation is significant as aryl alkyl alcohols are a recognized class of fragrance ingredients. nih.gov While direct evidence for the large-scale use of 3-phenylbutan-2-ol derived from this specific precursor in commercial fragrances is not extensively documented in public literature, the synthesis of structurally similar compounds via analogous pathways is a common practice in the fragrance industry.

Furthermore, this compound can be a precursor to other specialty esters through transesterification reactions. For example, reaction with a different alcohol in the presence of a suitable catalyst can produce the corresponding ester, such as ethyl (E)-3-phenylbut-2-enoate. This allows for the fine-tuning of the molecule's physical and chemical properties for specific industrial applications.

The following interactive table summarizes the key industrial reactions of this compound and the resulting specialty chemical precursors:

| Reaction Type | Reagent(s) | Product | Product Class | Potential Industrial Application | Reference |

| Reduction | Sodium borohydride | 3-Phenylbutan-2-ol | Saturated Alcohol | Precursor for fragrances, specialty solvents | |

| Oxidation | Potassium permanganate | 3-Phenylbut-2-enal | Unsaturated Aldehyde | Intermediate for fine chemical synthesis | |

| Substitution | Ammonia | (E)-3-Phenylbut-2-enamide | Amide | Intermediate for pharmaceuticals and agrochemicals | |

| Transesterification | Ethanol, Acid/Base Catalyst | Ethyl (E)-3-phenylbut-2-enoate | Ester | Precursor for fine chemicals, potential fragrance component |

Future Research Directions and Unexplored Avenues

Novel Catalytic Systems for Enantioselective Synthesis

The asymmetric synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. For derivatives of methyl (E)-3-phenylbut-2-enoate, achieving high enantioselectivity in the creation of stereogenic centers is a key objective. Future research will likely focus on the development of innovative catalytic systems to control the stereochemical outcome of reactions involving this prochiral substrate.